Combretastatin

Descripción

Propiedades

Key on ui mechanism of action |

CA4P binds tubulin with a higher efficacy than colchicines, and was therefore initially investigated as an anti-mitotic agent. However, it was later observed to also induce vascular shutdown and necrosis in tumours. Clinical trials have revealed its positive effects, either as a single agent or in combination with chemotherapy, in patients with ovarian, lung or anaplastic thyroid cancer. Biochemical analyses revealed that CA4P rapidly diminished the tyrosine phosphorylation of VE-cadherin and beta-catenin, thereby blocking the endothelial signalling pathway that is necessary for maintaining a functional endothelial cell structure and survival. |

|---|---|

Número CAS |

82855-09-2 |

Fórmula molecular |

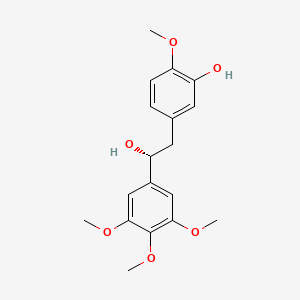

C18H22O6 |

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

5-[2-hydroxy-2-(3,4,5-trimethoxyphenyl)ethyl]-2-methoxyphenol |

InChI |

InChI=1S/C18H22O6/c1-21-15-6-5-11(8-14(15)20)7-13(19)12-9-16(22-2)18(24-4)17(10-12)23-3/h5-6,8-10,13,19-20H,7H2,1-4H3 |

Clave InChI |

LGZKGOGODCLQHG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |

SMILES isomérico |

COC1=C(C=C(C=C1)C[C@@H](C2=CC(=C(C(=C2)OC)OC)OC)O)O |

SMILES canónico |

COC1=C(C=C(C=C1)CC(C2=CC(=C(C(=C2)OC)OC)OC)O)O |

Sinónimos |

3-hydroxy-4-methoxy-alpha-(3,4,5-trimethoxyphenyl)benzeneethanol combretastatin NSC 348103 NSC-348103 |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery of Combretastatin from Combretum caffrum: A Technical Guide

An In-depth Exploration of the Isolation, Characterization, and Biological Evaluation of a Potent Tubulin Inhibitor

This technical guide provides a comprehensive overview of the seminal discovery of combretastatin from the South African bush willow, Combretum caffrum. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the experimental protocols, quantitative data, and the molecular mechanisms that underpin the potent anti-cancer properties of this class of natural products.

Introduction: A Bioassay-Guided Discovery

The story of this compound's discovery is a classic example of bioassay-guided fractionation, a cornerstone of natural product drug discovery. In the late 1970s and early 1980s, as part of a large-scale screening program by the U.S. National Cancer Institute (NCI), extracts from the South African tree Combretum caffrum were found to exhibit significant cytotoxic activity against murine P-388 lymphocytic leukemia cells. This initial finding prompted a more in-depth investigation led by G.R. Pettit and his colleagues at the Cancer Research Institute of Arizona State University. Their systematic approach led to the isolation and characterization of a series of novel stilbenoid compounds, which they named combretastatins.

Among the various congeners isolated, this compound A-4 emerged as a particularly potent agent, demonstrating remarkable inhibitory effects on tubulin polymerization and exhibiting powerful anti-cancer and vascular-disrupting properties. This guide will delve into the technical details of this landmark discovery, from the initial extraction of the plant material to the elucidation of the compound's mechanism of action.

Experimental Protocols

The following sections detail the key experimental methodologies employed in the isolation, characterization, and biological evaluation of combretastatins.

Extraction and Isolation of Combretastatins from Combretum caffrum

The initial step in the discovery process involved the extraction of bioactive compounds from the bark and wood of Combretum caffrum. A multi-step process of solvent extraction and chromatographic separation was utilized to isolate the combretastatins.

Protocol for Extraction and Preliminary Fractionation:

-

Plant Material Preparation: Dried and powdered bark and wood of Combretum caffrum were used as the starting material.

-

Solvent Extraction: The powdered plant material was exhaustively extracted with a mixture of methylene (B1212753) chloride and methanol. This solvent system is effective for extracting a broad range of secondary metabolites.

-

Solvent Partitioning: The crude extract was then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical partitioning scheme would involve separation between a non-polar solvent (e.g., hexane (B92381) or carbon tetrachloride) and a more polar solvent system (e.g., methanol-water mixtures).

-

Bioassay-Guided Fractionation: At each stage of the separation, the resulting fractions were tested for their cytotoxic activity using the P-388 murine lymphocytic leukemia cell line bioassay. Fractions exhibiting the highest activity were selected for further purification.

Protocol for Chromatographic Purification:

-

Sephadex LH-20 Chromatography: The active fractions were subjected to column chromatography using Sephadex LH-20, a size-exclusion chromatography resin that is also effective for separating aromatic compounds. The mobile phase typically consisted of a mixture of organic solvents, such as hexane-toluene-methanol.

-

Silica (B1680970) Gel Chromatography: Further purification was achieved through silica gel column chromatography. A gradient of less polar to more polar solvents (e.g., hexane-ethyl acetate) was used to elute the individual this compound analogues.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure compounds was often performed using preparative HPLC.

Structural Elucidation

The precise chemical structures of the isolated combretastatins were determined using a combination of spectroscopic techniques.

Methodologies for Structural Elucidation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy were instrumental in determining the carbon-hydrogen framework of the molecules. Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish the connectivity of atoms within the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provided accurate molecular weight information, allowing for the determination of the elemental composition of the compounds.

-

X-ray Crystallography: For crystalline compounds like this compound A-1, single-crystal X-ray diffraction analysis provided unambiguous confirmation of the three-dimensional structure and stereochemistry.

Biological Assays

The biological activity of the isolated combretastatins was assessed using a variety of in vitro assays.

Protocol for Tubulin Polymerization Inhibition Assay:

-

Tubulin Preparation: Purified tubulin from a source such as bovine brain is used.

-

Assay Buffer: The assay is performed in a suitable buffer, typically a PIPES-based buffer containing GTP and magnesium chloride, which are essential for tubulin polymerization.

-

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

-

Measurement of Polymerization: The extent of tubulin polymerization can be monitored by an increase in turbidity (light scattering) measured spectrophotometrically at 340 nm, or by using a fluorescent reporter that binds preferentially to polymerized microtubules.

-

Inhibition Measurement: The assay is performed in the presence of various concentrations of the test compound (e.g., this compound A-4). The concentration that inhibits polymerization by 50% (IC50) is determined.

Protocol for Cytotoxicity Assay (Sulforhodamine B - SRB Assay):

-

Cell Culture: Cancer cell lines (e.g., from the NCI-60 panel) are cultured in 96-well plates.

-

Compound Treatment: Cells are exposed to a range of concentrations of the test compound for a specified period (e.g., 48-72 hours).

-

Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with the sulforhodamine B dye, which binds to cellular proteins.

-

Measurement: The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is measured at approximately 515 nm, which is proportional to the total cellular protein and thus to the cell number.

-

IC50 Determination: The concentration of the compound that causes a 50% reduction in cell growth compared to untreated controls is calculated.

Quantitative Data

The following tables summarize the quantitative data for the biological activity of various combretastatins.

Table 1: In Vitro Cytotoxicity of this compound A-4 (CA-4) against Various Human Cancer Cell Lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LoVo | Colon | 0.005 µg/mL | |

| HT-29 | Colon | 0.02 µg/mL | |

| Colo 205 | Colon | 0.07 µg/mL | |

| DLD-1 | Colon | 0.005 µg/mL | |

| HCT-15 | Colon | 0.0009 µg/mL | |

| HeLa | Cervical | ~0.011 (median) | |

| SK-LU-1 | Lung | - | |

| K562 | Leukemia | 0.0048 - 0.046 |

Table 2: In Vitro Activity of Various Combretastatins.

| Compound | Assay | IC50 / ED50 | Cell Line / System | Reference |

| This compound A-1 | Cytotoxicity (ED50) | 0.99 µg/mL | P-388 | |

| This compound A-1 | Tubulin Polymerization | Potent Inhibitor | In vitro | |

| This compound B-1 | Tubulin Polymerization | Potent Inhibitor | In vitro | |

| This compound B-3 | Cytotoxicity (ED50) | 0.4 µg/mL | P-388 | |

| This compound B-4 | Cytotoxicity (ED50) | 1.7 µg/mL | P-388 | |

| This compound A-4 | Tubulin Polymerization | 2-3 µM | In vitro | |

| This compound A-4 | Cytotoxicity (ED50) | ~0.003 µM | L1210 & P-388 |

Mechanism of Action and Signaling Pathways

This compound A-4 exerts its potent anti-cancer effects through a dual mechanism: direct inhibition of tubulin polymerization leading to cell cycle arrest and apoptosis, and disruption of tumor vasculature.

Inhibition of Tubulin Polymerization

The primary molecular target of this compound A-4 is β-tubulin. It binds to the colchicine-binding site, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound effects on rapidly dividing cancer cells, leading to arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Caption: this compound A-4's mechanism of tubulin polymerization inhibition.

Vascular Disrupting Activity

In addition to its direct cytotoxic effects, this compound A-4 is a potent vascular disrupting agent (VDA). It selectively targets the immature and poorly formed blood vessels that are characteristic of solid tumors.

The vascular disrupting effects of this compound A-4 phosphate (B84403) (CA-4P), a water-soluble prodrug, are mediated through the disruption of endothelial cell architecture. This involves the disassembly of the VE-cadherin/β-catenin complex, which is crucial for maintaining endothelial cell-cell junctions. This leads to increased vascular permeability, a rise in interstitial pressure, and ultimately, a shutdown of blood flow to the tumor, causing widespread tumor necrosis. The Rho/Rho kinase signaling pathway has also been implicated in the cytoskeletal rearrangements observed in endothelial cells following treatment with CA-4P.

Caption: Signaling pathway for this compound-induced vascular disruption.

Conclusion

The discovery of this compound from Combretum caffrum represents a significant milestone in the field of natural product-based cancer drug discovery. The pioneering work of G.R. Pettit and the NCI's screening program unveiled a novel class of potent anti-cancer agents with a unique dual mechanism of action. The detailed experimental methodologies and the wealth of quantitative data generated from these early studies have paved the way for the development of numerous synthetic analogues and prodrugs, some of which have advanced into clinical trials. This technical guide serves as a testament to the power of systematic, bioassay-guided research in uncovering nature's vast therapeutic potential and provides a foundational resource for scientists continuing to explore and develop tubulin inhibitors and vascular disrupting agents for the treatment of cancer.

The Intricate Dance of Structure and Activity: A Technical Guide to Combretastatin Analogues

For Researchers, Scientists, and Drug Development Professionals

Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, stands as a potent anti-cancer agent that has inspired the development of a vast array of synthetic analogues. Its mechanism of action, the inhibition of tubulin polymerization, disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2] This in-depth technical guide delves into the critical structure-activity relationships (SAR) of this compound analogues, providing a comprehensive overview of the chemical modifications that influence their biological potency. The guide further presents detailed experimental protocols for key assays and visualizes complex biological and experimental processes to facilitate a deeper understanding for researchers in the field of oncology drug discovery.

The Core Pharmacophore: Essential Structural Features for Activity

The foundational structure of this compound A-4 consists of two phenyl rings (A and B) connected by a cis-stilbene (B147466) bridge. Extensive SAR studies have elucidated the key structural requirements for potent anti-tubulin activity:

-

The cis-Stilbene Bridge: The cis configuration of the double bond is crucial for activity.[1][3] Isomerization to the trans form leads to a significant loss of potency. This has driven the development of cis-restricted analogues where the double bond is replaced with various heterocyclic rings to lock the molecule in the active conformation.[4]

-

The A-Ring: The 3,4,5-trimethoxyphenyl A-ring is a critical feature for high potency.[3] These methoxy (B1213986) groups are involved in key hydrogen bonding interactions within the colchicine-binding site on β-tubulin.

-

The B-Ring: The substitution pattern on the B-ring is more tolerant to modifications, providing a fertile ground for analogue development to improve properties like solubility and metabolic stability. The natural CA-4 possesses a 3-hydroxy-4-methoxyphenyl B-ring.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various this compound analogues against different cancer cell lines. This data highlights the impact of structural modifications on their anti-proliferative effects.

Table 1: Cytotoxicity of this compound A-4 and Analogues with Modified Bridges

| Compound | Bridge Modification | Cell Line | IC50 (µM) | Reference |

| This compound A-4 | cis-Stilbene | HCT-116 | 0.02 | [5] |

| Analogue 8 | Amide | MDA-MB-231 | 18.8 | [6] |

| Analogue 20 | Amide | A549 | 23.5 | [6] |

| Analogue 9a | Cyano-stilbene | HCT-116 | 0.02 | [5] |

| Analogue 12a1 | Piperazine-cyano-stilbene | HCT-116 | >15 | [5] |

| Hydantoin (B18101) Analogue 8d | Hydantoin | HeLa | 0.186 | [7] |

| Pyridine Analogue 4h | Pyridine | A549 | <0.01 | [8] |

Table 2: Cytotoxicity of Heterocyclic this compound Analogues

| Compound | Heterocyclic Bridge | Cell Line | IC50 (µM) | Reference |

| Imidazole Analogue 10 | Imidazole | NCI-H460 | 0.04 | [9] |

| Furocoumarin Analogue 2 | 3-oxo-2,3-dihydrofurocoumarin | CEM-13 | 4.9 | [10] |

| Furocoumarin Analogue 3 | 3-oxo-2,3-dihydrofurocoumarin | CEM-13 | 5.1 | [10] |

| Indazole Hybrid 5 | Indazole | HeLa | 0.16 | [11] |

| Triazole Analogue 3 | 1,2,4-triazole-3-thiol | HepG2 | 6.35 | [12] |

Table 3: Tubulin Polymerization Inhibition by this compound Analogues

| Compound | IC50 (µM) | Reference |

| This compound A-4 | 0.53 - 3.0 | [9] |

| Imidazole Analogue 10 | 0.53 | [9] |

| Triazole Analogue 3 | 9.50 | [13] |

| Carboxamide Analogue 5ab | 5.24 | [14] |

Key Signaling Pathways and Mechanisms of Action

This compound analogues exert their anti-cancer effects by targeting the microtubule network, which in turn triggers a cascade of downstream signaling events leading to cell death.

Inhibition of Tubulin Polymerization

The primary mechanism of action is the binding of this compound analogues to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules, disrupting the dynamic equilibrium of the microtubule network, which is essential for cell division.

Caption: Inhibition of tubulin polymerization by this compound analogues.

Induction of Apoptosis

Disruption of the microtubule network triggers cell cycle arrest, primarily at the G2/M phase, which subsequently activates the intrinsic apoptotic pathway.[15] This involves the mitochondria-mediated release of cytochrome c and the activation of caspases. Some studies have also implicated the PI3K/Akt signaling pathway in the apoptotic response induced by this compound analogues.[16][17]

Caption: Signaling pathway for this compound-induced apoptosis.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of this compound analogues.

General Workflow for Synthesis of this compound Analogues

The synthesis of this compound analogues often follows a convergent strategy, typically involving a Wittig reaction or a Suzuki coupling to form the central stilbene (B7821643) or biaryl bridge.

Caption: A generalized workflow for the synthesis of this compound analogues.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound analogues (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogues for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[19][20]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin.

Materials:

-

Purified tubulin (>97%)

-

General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[6]

-

GTP solution

-

Test compounds

-

Temperature-controlled microplate reader

Procedure:

-

Reaction Setup: On ice, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL) in general tubulin buffer with GTP (e.g., 1 mM).[6][22]

-

Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C to initiate polymerization.

-

Kinetic Measurement: Measure the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).[22]

-

Data Analysis: Plot the absorbance as a function of time. The IC50 for tubulin polymerization inhibition is the concentration of the compound that reduces the maximum rate of polymerization by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

-

Cancer cell lines

-

Test compounds

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)[23]

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compounds for a specified period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.[24]

-

Staining: Wash the fixed cells with PBS and then stain them with the PI/RNase A solution for 30 minutes at room temperature in the dark.[25]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

The structure-activity relationship of this compound analogues is a well-explored area, yet it continues to offer opportunities for the design of novel anti-cancer agents with improved pharmacological profiles. The key to future success lies in the rational design of analogues that maintain the core pharmacophoric features while addressing the limitations of CA-4, such as its poor water solubility and susceptibility to isomerization. The development of heterocyclic analogues and prodrug strategies has shown considerable promise. The detailed experimental protocols and visualized pathways provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of tubulin-targeting cancer therapeutics. Continued exploration of novel scaffolds and a deeper understanding of the intricate signaling networks modulated by these compounds will undoubtedly pave the way for the next generation of potent and selective anti-cancer drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity [mdpi.com]

- 4. Recent advances in this compound based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel this compound A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of hydantoin bridged analogues of this compound A-4 as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Cytotoxic Activity of a New Group of Heterocyclic Analogues of the Combretastatins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Cytotoxic Activity of this compound A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New this compound Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 14. Synthesis of this compound-A4 Carboxamidest that Mimic Sulfonyl Piperazines by a Molecular Hybridization Approach: in vitro Cytotoxicity Evaluation and Inhibition of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. MTT (Assay protocol [protocols.io]

- 20. merckmillipore.com [merckmillipore.com]

- 21. broadpharm.com [broadpharm.com]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. wp.uthscsa.edu [wp.uthscsa.edu]

- 25. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

The Synthesis of Novel Combretastatin Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthetic Strategies, Biological Evaluations, and Structure-Activity Relationships of Potent Tubulin Polymerization Inhibitors

Combretastatin A-4 (CA-4), a natural stilbene (B7821643) isolated from the African bush willow tree Combretum caffrum, stands as a prominent lead compound in the development of anticancer agents.[1][2] Its potent cytotoxicity against a wide range of cancer cells stems from its ability to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to mitotic arrest and disruption of tumor vasculature.[1][3][4] However, the clinical utility of CA-4 is hampered by its poor water solubility and the propensity of its biologically active cis-isomer to convert to the less active trans-isomer.[5][6] These limitations have spurred extensive research into the synthesis of novel this compound derivatives with improved pharmacological profiles. This technical guide provides a comprehensive overview of recent advancements in the synthesis of these derivatives, detailing key experimental protocols, presenting quantitative biological data, and illustrating relevant biological pathways and experimental workflows.

Strategic Modifications to the this compound Scaffold

The core strategy in developing novel this compound analogues revolves around modifying its structure to enhance stability, solubility, and potency. Key areas of modification include the stilbene bridge, the A-ring (3,4,5-trimethoxyphenyl), and the B-ring (3-hydroxy-4-methoxyphenyl).

A prevalent approach involves replacing the unstable cis-double bond with heterocyclic rings to restrict the conformation and prevent isomerization.[1][7] Various five- and six-membered heterocyclic moieties, such as isoxazoles, triazoles, and oxadiazoles, have been successfully incorporated to mimic the cis-stilbene (B147466) geometry.[7][8][9][10] Another successful strategy focuses on the introduction of functional groups to improve water solubility and introduce additional biological activities. The development of water-soluble prodrugs, such as the phosphate (B84403) derivative CA-4P, is a prime example of this approach.[1][5] Furthermore, the synthesis of derivatives bearing sulfamate (B1201201) groups has been explored to develop dual inhibitors of tubulin polymerization and steroid sulfatase.[11][12] More recently, the conjugation of amino acids to the this compound scaffold has been investigated to potentially enhance tumor targeting and cellular uptake.[13]

Quantitative Analysis of Biological Activity

The antiproliferative activity of newly synthesized this compound derivatives is a critical measure of their potential as anticancer agents. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The ability of these compounds to inhibit their primary molecular target, tubulin, is also assessed through in vitro tubulin polymerization assays. The following tables summarize the biological activities of representative novel this compound derivatives from recent studies.

| Compound | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| CA-4 | Parent Compound | HCT-116 | 0.02 | [6] |

| Compound 16a | Sulfamate Derivative | HCT-116 | Data not specified, but potent | [11] |

| HeLa | Data not specified, but potent | [11] | ||

| HepG2 | Data not specified, but potent | [11] | ||

| MGC803 | Data not specified, but potent | [11] | ||

| MKN45 | Data not specified, but potent | [11] | ||

| MCF-7 | Data not specified, but potent | [11] | ||

| Compound 9a | Stilbene Nitrile | HCT-116 | 0.02 | [6] |

| Compound 12a1 | Piperazine-containing Stilbene Nitrile | AGS | > 40 | [6] |

| BEL-7402 | 10.15 | [6] | ||

| MCF-7 | 10.23 | [6] | ||

| HCT-116 | 3.51 | [6] | ||

| 3,4-Diarylisoxazole 43 | Isoxazole Analogue | A549 | Not specified | [7] |

| MCF-7 | Not specified | [7] | ||

| 3,4-Diarylisoxazole 45 | Isoxazole Analogue | A549 | Not specified | [7] |

| MCF-7 | Not specified | [7] | ||

| cis-3b | Benzothiophene Analogue | Keratinocyte Cancer Cells | Not specified | [8] |

Table 1: Antiproliferative Activity of Novel this compound Derivatives

| Compound | Target | IC50 (µM) | Reference |

| CA-4 | Tubulin Polymerization | 1.0 | [11] |

| EMATE | Tubulin Polymerization | 25.90 | [11] |

| Compound 16a | Tubulin Polymerization | Less active than CA-4 | [11] |

| EMATE | Steroid Sulfatase | 5.01 | [11] |

| Compound 16a | Steroid Sulfatase | Potent inhibitor | [11] |

| cis-3b | Tubulin Assembly | Similar to colchicine | [8] |

Table 2: Inhibition of Tubulin Polymerization and Other Targets

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. Below are representative experimental protocols for the synthesis of a novel this compound derivative and the evaluation of its biological activity.

Synthesis of this compound Sulfamate Derivatives (e.g., Compound 16a)

This protocol is a generalized representation based on the synthesis of sulfamate derivatives as described in the literature.[11]

-

Starting Material Synthesis: The appropriate precursor to the desired this compound analogue is synthesized. For instance, a Wittig reaction between 3,4,5-trimethoxybenzaldehyde (B134019) and a suitable phosphonium (B103445) ylide can be employed to generate the stilbene backbone.

-

Introduction of the Hydroxyl Group: If not already present, a hydroxyl group is introduced or deprotected at the desired position on the B-ring.

-

Sulfamoylation: The hydroxylated this compound analogue is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF). Sodium hydride (NaH) is added at 0°C to deprotonate the hydroxyl group. Subsequently, sulfamoyl chloride (NH₂SO₂Cl) is added, and the reaction is allowed to proceed overnight at room temperature.

-

Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired sulfamate derivative.

Cell Viability Assay (CCK-8 Assay)

This protocol is based on the methodology described for evaluating the antiproliferative activity of this compound derivatives.[11]

-

Cell Seeding: Human tumor cells (e.g., HCT-116, HeLa, HepG2, MGC803, MKN45, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in cell culture medium. The cells are then treated with these compounds for a specified period, typically 48 or 72 hours.

-

CCK-8 Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Incubation and Absorbance Measurement: The plates are incubated for an additional 1-4 hours at 37°C. The absorbance at 450 nm is then measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures. The following visualizations, created using the DOT language, illustrate the mechanism of action of this compound A-4 and a general workflow for the synthesis and evaluation of its novel derivatives.

Conclusion and Future Directions

The synthesis of novel this compound derivatives continues to be a vibrant area of research in the quest for more effective and safer anticancer drugs. By addressing the inherent limitations of the natural product, chemists have successfully developed a diverse array of analogues with enhanced properties. The strategies of conformational restriction through heterocycle incorporation, solubility enhancement via prodrug approaches and functional group modification, and the introduction of dual-action moieties have all proven fruitful.

The quantitative data clearly demonstrate that many of these novel derivatives exhibit potent antiproliferative and tubulin-inhibiting activities, often in the nanomolar range. The detailed experimental protocols provide a solid foundation for researchers to build upon and further refine these synthetic and evaluative methods.

Future research will likely focus on the development of derivatives with even greater selectivity for tumor cells, thereby reducing off-target toxicities. The exploration of novel drug delivery systems, such as nanoparticle formulations, could further enhance the therapeutic index of these potent compounds.[5] The continued elucidation of structure-activity relationships, aided by computational modeling, will undoubtedly guide the rational design of the next generation of this compound-based anticancer agents.[11][14]

References

- 1. Recent advances in this compound based derivatives and prodrugs as antimitotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Synthesis and structure-activity relationships of constrained heterocyclic analogues of this compound A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in this compound A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of novel heterocyclic derivatives of this compound A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological evaluation of this compound A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of this compound A-4 sulfamate derivatives as potential anti-cancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis of this compound A-4 and 3′-Aminothis compound A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression [mdpi.com]

- 14. Quantitative structure-activity relationship analysis of combretastatins: a class of novel antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Biological Activities of Combretastatin A-1 and Combretastatin A-4

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed comparison of the biological activities of Combretastatin A-1 (CA-1) and this compound A-4 (CA-4), two potent natural products that function as vascular disrupting agents (VDAs). It outlines their shared mechanism of action, quantifies their differential potency, and provides detailed protocols for key evaluative experiments.

Executive Summary

This compound A-1 and A-4, derived from the African bush willow Combretum caffrum, are powerful antimitotic agents that inhibit tubulin polymerization.[1] Their primary mechanism involves binding to the colchicine (B1669291) site on β-tubulin, which leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately apoptosis.[2][3] A key therapeutic effect of these compounds is their ability to act as Vascular Disrupting Agents (VDAs), selectively targeting and collapsing the established vasculature of solid tumors, leading to extensive hemorrhagic necrosis.[4][5]

While both molecules share a common mechanism, they exhibit critical differences in potency. This compound A-4 is generally the more potent of the two in in vitro cytotoxicity and tubulin inhibition assays.[1] However, poor water solubility has hindered the clinical development of both parent compounds.[6] This led to the synthesis of water-soluble phosphate (B84403) prodrugs, this compound A-1 Phosphate (CA-1P) and this compound A-4 Phosphate (CA-4P).[1] In preclinical in vivo models, CA-1P has demonstrated superior antitumor activity and is more potent than its clinically advanced counterpart, CA-4P.[7][8] This guide delves into the quantitative data and experimental methodologies that underpin these findings.

Core Mechanism of Action: Tubulin Inhibition and Vascular Disruption

The biological activity of both CA-1 and CA-4 stems from their high-affinity binding to the colchicine-binding site on the β-subunit of tubulin heterodimers.[2][9] This interaction prevents the polymerization of tubulin into functional microtubules. Microtubules are essential for various cellular functions, including the formation of the mitotic spindle required for cell division.[3]

The disruption of microtubule formation triggers a cascade of events:

-

Cytoskeletal Collapse: In endothelial cells lining tumor blood vessels, the depolymerization of microtubules leads to a collapse of the cytoskeleton. This causes the normally flattened endothelial cells to become spherical.[10]

-

Mitotic Arrest: Proliferating cells are arrested in the G2/M phase of the cell cycle due to the inability to form a proper mitotic spindle, which ultimately induces apoptotic cell death.[3][11]

-

Increased Vascular Permeability: The morphological changes in endothelial cells disrupt cell-cell junctions, leading to increased vascular permeability and leakage.[10]

-

Vascular Shutdown & Necrosis: The combination of endothelial cell shape change and increased permeability leads to a rapid shutdown of blood flow within the tumor core. This deprives the tumor of oxygen and nutrients, causing extensive and rapid hemorrhagic necrosis, often within hours of administration.[7][8][12]

This mechanism selectively targets the immature and poorly organized vasculature characteristic of tumors, while having a much lesser effect on the stable blood vessels found in normal tissues.[5][13]

Quantitative Comparison of Biological Activity

The key distinction between CA-1 and CA-4 lies in their relative potency, which varies between in vitro and in vivo settings.

In Vitro Cytotoxicity & Tubulin Inhibition

In vitro studies consistently show that this compound A-4 is a more potent inhibitor of cell growth and tubulin polymerization than this compound A-1. The cis-stilbene (B147466) bridge is crucial for the high potency of CA-4.[1] While specific IC50 values vary by cell line and experimental conditions, CA-4 generally displays nanomolar to sub-nanomolar activity.

| Compound | Target/Assay | IC50 Value | Cell Line(s) | Reference |

| This compound A-4 | Tubulin Polymerization | 0.53 - 3.0 µM | Bovine Brain Tubulin | [14] |

| Cytotoxicity | 0.25 µM | A549 (Lung) | [15] | |

| Cytotoxicity | 10 - 50 nM | MCF-7 (Breast) | [16] | |

| Cytotoxicity | 20 nM | HCT-116 (Colon) | [6] | |

| This compound A-1 | Cytotoxicity | Generally less potent than CA-4 | P388 (Leukemia) | [17] |

Note: Direct comparative IC50 values for CA-1 are less frequently reported in recent literature, as research focus shifted to the more potent CA-4 and its prodrugs. However, early studies established CA-4 as the most active of the natural isolates.[1]

In Vivo Antitumor Efficacy

The landscape of potency is reversed in in vivo studies comparing the respective phosphate prodrugs. This compound A-1 phosphate (CA-1P) is significantly more effective at inducing tumor growth delays and causing vascular shutdown than this compound A-4 phosphate (CA-4P).

| Prodrug Administered | Animal Model | Dose for Significant Effect | Outcome | Reference |

| CA-1 Phosphate | Murine Colon Adenocarcinoma (MAC29) | 50 mg/kg | Significant tumor growth delays | [7][8] |

| Murine Colon Adenocarcinoma (MAC29) | 150 mg/kg | ~94% tumor necrosis within 24 hours | [7][8] | |

| CA-4 Phosphate | Murine Colon Adenocarcinoma (MAC29) | 150 mg/kg | Measurable growth delay (no effect at lower doses) | [7][8] |

These findings highlight that CA-1P is more potent in vivo, achieving significant antitumor effects at a dose three times lower than that required for CA-4P.[7] The mechanism for both prodrugs remains the same: rapid vascular shutdown occurring within hours of treatment.[7][8]

Detailed Experimental Protocols

The evaluation of this compound activity relies on a set of standardized biochemical and cell-based assays.

Protocol: Tubulin Polymerization Assay (Absorbance-Based)

This assay measures the inhibitory effect of a compound on the formation of microtubules from tubulin monomers in vitro. Polymerization is measured by an increase in light scattering, which is proportional to the formation of microtubule polymers.

Principle: Light at 340 nm is scattered by microtubules. The increase in absorbance (optical density) at 340 nm over time is a direct measure of tubulin polymerization. Inhibitors like combretastatins will reduce the rate and extent of this absorbance increase.

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Guanosine-5'-triphosphate (GTP), 10 mM stock

-

Glycerol

-

Test compounds (CA-1, CA-4) and controls (Paclitaxel - enhancer, Nocodazole - inhibitor) dissolved in DMSO.

-

Temperature-controlled spectrophotometer with a 96-well plate reader.

Methodology:

-

Reagent Preparation: Reconstitute tubulin on ice in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add 10 µL of the test compound at various concentrations (or vehicle control).

-

Initiate Polymerization: Add 100 µL of the cold tubulin/GTP solution to each well. Mix gently.

-

Measurement: Immediately place the plate into the spectrophotometer pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Plot absorbance vs. time. Calculate the Vmax (maximum rate of polymerization) and the final absorbance plateau. Determine the IC50 value of the inhibitor, which is the concentration required to inhibit polymerization by 50%.

Protocol: Cell Viability Assay (MTT Assay)

This colorimetric assay determines the cytotoxic effect of compounds on cancer cell lines by measuring metabolic activity.

Principle: Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Complete cell culture medium

-

Test compounds (CA-1, CA-4)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Drug Treatment: Remove the medium and add fresh medium containing serial dilutions of CA-1 or CA-4. Include a vehicle-only control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control. Plot cell viability (%) against drug concentration and determine the IC50 value using non-linear regression.

Conclusion and Future Directions

This compound A-1 and A-4 are highly potent tubulin-binding agents with a powerful and rapid vascular-disrupting effect in solid tumors. While CA-4 demonstrates superior potency in in vitro assays, the in vivo superiority of its counterpart's prodrug, CA-1P, marks it as a compound of significant clinical interest.[7] The data underscores the critical importance of evaluating drug candidates in relevant preclinical in vivo models, as in vitro potency does not always translate directly to therapeutic efficacy.

Future research will likely focus on optimizing drug delivery, exploring combination therapies to target the viable tumor rim that can remain after VDA treatment, and identifying biomarkers to predict patient response.[12][18] The distinct potency profiles of CA-1 and CA-4 provide a valuable framework for the continued development of next-generation vascular disrupting agents.

References

- 1. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Vascular disrupting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular Toxicity Profiles of Vascular-Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility [mdpi.com]

- 7. This compound A-1 phosphate a novel tubulin-binding agent with in vivo anti vascular effects in experimental tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asu.elsevierpure.com [asu.elsevierpure.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Vascular disrupting agents | amdbook.org [amdbook.org]

- 11. The Tubulin-Binding Agent this compound A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound A4 phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. researchgate.net [researchgate.net]

- 17. Differential cytotoxicity of combretastatins A1 and A4 in two daunorubicin-resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Tumor resistance to vascular disrupting agents: mechanisms, imaging, and solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Combretastatin Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between combretastatin, a potent anti-cancer agent, and its target, β-tubulin. This document details the precise location of the binding site, key interacting amino acid residues, quantitative binding data, and the downstream signaling consequences of this interaction. Furthermore, it offers detailed protocols for key experimental assays and visual workflows to facilitate research and development in this area.

The this compound Binding Site: A Prime Target for Anti-Cancer Therapy

This compound A-4 (CA-4), a natural stilbenoid isolated from the African bush willow tree, Combretum caffrum, is a powerful inhibitor of tubulin polymerization. Its primary mechanism of action involves binding to the colchicine (B1669291) binding site located on the β-tubulin subunit of the αβ-tubulin heterodimer[1][2]. This binding event prevents the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport[3][4]. The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making the this compound binding site a critical target for the development of anti-cancer therapeutics[1][5][6].

Location and Key Amino Acid Residues

The this compound binding site is situated at the interface between the α and β-tubulin subunits, though it is primarily located within the β-subunit[7][8][9]. X-ray crystallography studies of the tubulin-combretastatin A-4 complex (PDB ID: 5LYJ) have elucidated the specific amino acid residues that form the binding pocket and interact with the ligand[10][11]. The trimethoxyphenyl A-ring of CA-4 is buried in a hydrophobic pocket, while the B-ring is positioned towards the α-tubulin subunit.

Key interacting residues within the colchicine binding site on β-tubulin include:

-

Hydrophobic Interactions: Val238, Cys241, Leu248, Leu255, Ala316, Val318, and Ile378.

-

Hydrogen Bonding: The hydroxyl group on the B-ring of CA-4 can form a hydrogen bond with the side chain of Thr179 of α-tubulin[11]. The methoxy (B1213986) groups of the A-ring also contribute to the binding energy through interactions with surrounding residues.

The cis-stilbene (B147466) configuration of this compound A-4 is crucial for its high-affinity binding, as the trans-isomer is significantly less active[11].

Quantitative Analysis of this compound-Tubulin Interaction

The binding affinity of this compound A-4 and its analogs to tubulin has been quantified using various biophysical and biochemical assays. The half-maximal inhibitory concentration (IC₅₀) for tubulin polymerization and the dissociation constant (Kd) are key parameters used to evaluate the potency of these compounds.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound A-4 | Tubulin Polymerization Inhibition | IC₅₀ | 2-3 µM | [12] |

| Tubulin Polymerization Inhibition | IC₅₀ | 2.5 µM | [12] | |

| [³H]Colchicine Displacement | Ki | 0.14 µM | [12] | |

| Direct Binding to β-tubulin | Kd | 0.4 µM | [13][14] | |

| This compound A-4 Analogs | ||||

| (cis)-1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene | Cell Growth Inhibition | IC₅₀ | 7 nM | [12] |

| Various Synthetic Analogs | Tubulin Polymerization Inhibition | IC₅₀ | Varies | [12] |

| Azo-CA4 (light-activated) | Tubulin Polymerization Inhibition | IC₅₀ | Mid-nM range | [15] |

Signaling Pathways Modulated by this compound

The binding of this compound to β-tubulin initiates a cascade of cellular events, primarily leading to apoptosis and vascular disruption in tumors.

Induction of Apoptosis

Disruption of microtubule dynamics by this compound A-4 triggers mitotic arrest, which is a potent inducer of the intrinsic apoptotic pathway[6]. This process can be both p53-dependent and independent. In some non-small cell lung cancer cells, CA-4 induces p53 to relocalize to the mitochondria, where it interacts with Bcl-2 family proteins, leading to the release of cytochrome c and activation of caspases[3]. However, apoptosis can also be induced in a p53-independent manner[3]. The apoptotic cascade is often characterized by the upregulation of the Bax/Bcl2 ratio[16][17].

Vascular Endothelial (VE)-Cadherin Signaling Disruption

A key aspect of this compound's anti-cancer activity is its ability to act as a vascular disrupting agent (VDA). CA-4 and its phosphate (B84403) prodrug (CA-4P) selectively target and destabilize the tumor neovasculature[1][18]. This is achieved, in part, by disrupting the VE-cadherin signaling pathway in endothelial cells[1][18][19]. VE-cadherin is crucial for maintaining the integrity of endothelial cell-cell junctions. This compound-induced microtubule depolymerization leads to the disengagement of VE-cadherin, increased endothelial permeability, and ultimately, vascular collapse and tumor necrosis[1][18][19]. This effect is mediated through the disruption of the VE-cadherin/β-catenin/Akt signaling pathway[1][18][19].

dot

Caption: Signaling pathways initiated by this compound A-4 binding to β-tubulin.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate characterization of this compound-tubulin interactions.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the GTP-induced polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Glycerol

-

Test compound (this compound A-4 or analog) dissolved in DMSO

-

96-well microplate

-

Temperature-controlled microplate reader (340 nm)

Procedure:

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin on ice with ice-cold General Tubulin Buffer to a final concentration of 1-5 mg/mL.

-

Reaction Mixture Preparation: In a 96-well plate on ice, prepare the reaction mixtures. For each well, add the appropriate volume of General Tubulin Buffer, tubulin, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., colchicine). The final volume should be consistent across all wells.

-

Initiation of Polymerization: To initiate polymerization, add GTP to each well to a final concentration of 1 mM.

-

Data Acquisition: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Monitor the absorbance at 340 nm every 30 seconds for 60-90 minutes[20][21].

-

Data Analysis: Plot the absorbance versus time to obtain polymerization curves. Calculate the rate of polymerization (Vmax) for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve[20].

dot

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Fluorescence Spectroscopy for Binding Affinity Determination

Fluorescence spectroscopy is a sensitive method to study drug-tubulin interactions by monitoring changes in the intrinsic tryptophan fluorescence of tubulin upon ligand binding[22][23][24].

Materials:

-

Purified tubulin

-

Binding buffer (e.g., 10 mM phosphate buffer, pH 7.0, containing 0.1 mM GTP)

-

Test compound (this compound A-4 or analog)

-

Fluorometer with a thermostatically controlled cuvette holder

Procedure:

-

Instrument Setup: Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues) and the emission scan range from 310 to 400 nm.

-

Sample Preparation: Prepare a solution of tubulin (e.g., 2 µM) in the binding buffer.

-

Titration: Record the fluorescence spectrum of the tubulin solution alone. Then, perform a stepwise titration by adding small aliquots of the test compound stock solution to the cuvette, allowing the system to equilibrate after each addition.

-

Data Acquisition: Record the fluorescence emission spectrum after each addition of the compound.

-

Data Analysis: Correct the fluorescence intensity for the dilution effect. Plot the change in fluorescence intensity (ΔF) against the ligand concentration. The dissociation constant (Kd) can be determined by fitting the data to a suitable binding isotherm equation (e.g., the Stern-Volmer equation for quenching or a one-site binding model).

Logical Workflow for Tubulin Inhibitor Discovery and Characterization

The discovery and characterization of novel tubulin inhibitors that bind to the this compound site typically follow a structured workflow that integrates computational and experimental approaches.

dot

Caption: A logical workflow for the discovery and characterization of tubulin inhibitors.

References

- 1. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delineating the interaction of this compound A-4 with αβ tubulin isotypes present in drug resistant human lung carcinoma using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound A4 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. rcsb.org [rcsb.org]

- 11. researchgate.net [researchgate.net]

- 12. Interactions of tubulin with potent natural and synthetic analogs of the antimitotic agent this compound: a structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Assessing the Antiproliferative Potential of a Novel this compound A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. imrpress.com [imrpress.com]

- 18. This compound A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Synthesis and Cytotoxic Activity of this compound A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Fluorescence spectroscopic methods to analyze drug-tubulin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The biphasic kinetics of Colchicine-Tubulin interaction : Role of amino acids surrounding the A-ring of bound colchicine molecule - PMC [pmc.ncbi.nlm.nih.gov]

Combretastatin's Inhibition of Tubulin Polymerization: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Combretastatin, a natural product isolated from the South African willow tree Combretum caffrum, has garnered significant attention in oncology research due to its potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the core mechanism of this compound's activity: the inhibition of tubulin polymerization. We will delve into its molecular interactions, the resultant cellular consequences, and detailed protocols for key experimental assays.

Mechanism of Action: Disrupting the Cytoskeleton

The primary mechanism of action for this compound, particularly this compound A-4 (CA-4), is its direct interaction with tubulin, the fundamental protein subunit of microtubules.[2] Microtubules are dynamic polymers crucial for various cellular functions, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell structure.[2] By disrupting microtubule dynamics, this compound effectively halts cell proliferation and induces programmed cell death, making it a powerful antimitotic agent.[1][3]

Binding to the Colchicine (B1669291) Site on β-Tubulin

This compound A-4 binds to the colchicine-binding site located on the β-tubulin subunit.[2][4] This binding is non-covalent and occurs at the interface between the α- and β-tubulin dimers. The cis-stilbene (B147466) configuration of CA-4 is crucial for its high-affinity binding and biological activity.[1][5] The thermodynamically more stable trans isomer exhibits significantly reduced activity.[5] This interaction with the colchicine site prevents the tubulin dimers from polymerizing into microtubules.[2][6] The binding of CA-4 introduces a conformational change that inhibits the proper incorporation of tubulin dimers into the growing microtubule lattice, leading to a net depolymerization of existing microtubules and preventing the formation of new ones.[2][7]

Quantitative Data: Binding Affinity and Cytotoxicity

The efficacy of this compound A-4 and its analogues is quantified by their binding affinity to tubulin and their cytotoxic effects on cancer cells.

Tubulin Binding Affinity

The binding affinity of this compound A-4 to tubulin is typically measured by its dissociation constant (Kd) or its half-maximal inhibitory concentration (IC50) in tubulin polymerization assays.

| Compound | Parameter | Value | Assay |

| This compound A-4 | Kd | 0.4 µM[8] | Not Specified |

| This compound A-4 | IC50 | 1.0 µM[9] | Tubulin Polymerization Assay |

| Tubulin polymerization-IN-41 | IC50 | 2.61 µM[7] | Tubulin Polymerization Assay |

This table summarizes the binding affinity of this compound A-4 and a related inhibitor to tubulin.

Cytotoxicity in Cancer Cell Lines

The cytotoxic effects of this compound A-4 are demonstrated by its low IC50 values across a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| 1A9 | Human Ovarian Cancer | 3.6[8] |

| 518A2 | Human Melanoma | 20[8] |

| HR | Human Gastric Cancer | 30[8] |

| HCT-116 | Human Colon Cancer | 20[10] |

| A549 | Human Lung Cancer | 1-180[11] |

| HT-29 | Human Colorectal Cancer | Varies[12] |

| 786-O | Human Renal Cancer | Varies[12] |

| MCF-7 | Human Breast Cancer | 1-180[9][11] |

| HeLa | Human Cervical Cancer | 3.4–11.3[9] |

| HepG2 | Human Liver Cancer | 3.4–11.3[9] |

| MGC803 | Human Gastric Cancer | 3.4–11.3[9] |

| MKN45 | Human Gastric Cancer | 3.4–11.3[9] |

This table presents the half-maximal inhibitory concentration (IC50) of this compound A-4 against various human cancer cell lines.

Signaling Pathways and Cellular Effects

The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

Microtubules are essential for the formation of the mitotic spindle, which is responsible for segregating chromosomes during mitosis. By inhibiting tubulin polymerization, this compound prevents the formation of a functional mitotic spindle.[13] This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[13][14] This mitotic arrest is a key factor in the anti-proliferative effects of this compound.

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis. This compound-induced apoptosis primarily proceeds through the intrinsic (mitochondrial) pathway.[2][14] Disruption of the microtubule network can lead to the release of pro-apoptotic proteins from the mitochondria, such as cytochrome c, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the executioners of apoptosis.[14][15] The tumor suppressor protein p53 can also play a role in this process.[14] Furthermore, this compound has been shown to affect signaling pathways like PI3K/Akt, which are involved in cell survival.[16]

Experimental Protocols

To study the effects of this compound on tubulin polymerization and cellular functions, several key experimental assays are employed.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.[7][17]

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in optical density (turbidity) at 340 nm using a spectrophotometer.[7][17] Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to polymerized tubulin, leading to an increase in fluorescence intensity.[17][18]

Protocol (Turbidity-based):

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., 2 mg/mL) in a suitable buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).[7][18]

-

Prepare a GTP stock solution (e.g., 10 mM).

-

Prepare various concentrations of this compound A-4 and control compounds (e.g., paclitaxel (B517696) as a polymerization enhancer, nocodazole (B1683961) as an inhibitor).

-

-

Reaction Setup:

-

In a pre-warmed 96-well plate, add the test compounds, controls, and vehicle control.

-

To initiate the reaction, add the tubulin solution and GTP (final concentration 1 mM) to each well.[17]

-

-

Measurement:

-

Data Analysis:

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[20]

-

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells, providing a qualitative and quantitative assessment of the effects of this compound.[21][22]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells onto sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of this compound A-4 or vehicle control for a specified duration (e.g., 3, 6, or 18 hours).[18]

-

-

Fixation:

-

Wash the cells with PBS.

-

Fix the cells with 4% formaldehyde (B43269) in PBS for 10-30 minutes at room temperature.[18][23]

-

-

Permeabilization:

-

Wash the cells with PBS.

-

Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 15-20 minutes to allow antibody penetration.[23]

-

-

Blocking:

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA or 5% normal goat serum in PBS) for 45-60 minutes.[23]

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 2 hours at room temperature or overnight at 4°C.[24]

-

Wash the cells extensively with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., FITC- or Alexa Fluor-conjugated) for 1 hour at room temperature, protected from light.[21][24]

-

-

Counterstaining and Mounting:

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope.[24]

-

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[25][27] The amount of formazan produced is proportional to the number of viable cells.[26]

Protocol:

-

Cell Plating and Treatment:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound A-4 for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Solubilization:

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[28] A reference wavelength of 630 nm can also be used.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

-

Conclusion

This compound A-4 is a potent inhibitor of tubulin polymerization that exerts its anti-cancer effects by binding to the colchicine site on β-tubulin. This leads to microtubule depolymerization, G2/M cell cycle arrest, and the induction of apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and its analogues, facilitating the development of novel and effective cancer therapeutics targeting the microtubule network.

References

- 1. Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Recent Trends in Tubulin-Binding this compound A-4 Analogs for A...: Ingenta Connect [ingentaconnect.com]

- 4. Development of combretastatins as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Design, synthesis and biological evaluation of this compound A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of this compound A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Tubulin-Binding Agent this compound A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound A-4 induces p53 mitochondrial-relocalisation independent-apoptosis in non-small lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An organometallic analogue of this compound A-4 and its apoptosis-inducing effects on lymphoma, leukemia and other tumor cells in vitro - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00144F [pubs.rsc.org]

- 16. This compound A4 Regulates Proliferation, Migration, Invasion, and Apoptosis of Thyroid Cancer Cells via PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abscience.com.tw [abscience.com.tw]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. The biology of the combretastatins as tumour vascular targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 24. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 25. merckmillipore.com [merckmillipore.com]

- 26. creative-diagnostics.com [creative-diagnostics.com]

- 27. broadpharm.com [broadpharm.com]

- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Vascular Disrupting Properties of Combretastatin A-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Combretastatin A-4 (CA-4), a natural stilbenoid isolated from the African bush willow Combretum caffrum, and its water-soluble phosphate (B84403) prodrug, this compound A-4 Phosphate (CA-4P), are potent vascular disrupting agents (VDAs) that have demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2][3] Unlike anti-angiogenic agents that inhibit the formation of new blood vessels, VDAs target the established tumor vasculature, leading to a rapid shutdown of blood flow, subsequent tumor necrosis, and a significant reduction in tumor volume.[4][5][6] This technical guide provides an in-depth overview of the core vascular disrupting properties of CA-4, focusing on its mechanism of action, effects on endothelial cells, and key signaling pathways involved. Detailed experimental protocols and quantitative data from seminal studies are presented to facilitate further research and development in this promising area of oncology.

Mechanism of Action

The primary molecular target of this compound A-4 is β-tubulin .[1][7] CA-4 binds to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1][8] This disruption of the microtubule cytoskeleton is central to its vascular-disrupting effects. The cis-stilbene (B147466) configuration of CA-4 is crucial for its high binding affinity and biological activity.[1][9]

The key events following CA-4 binding to tubulin in endothelial cells are:

-

Microtubule Depolymerization: Inhibition of tubulin polymerization leads to the disassembly of the microtubule network.[2][10] This has profound effects on cell structure, division, and intracellular transport.

-

Endothelial Cell Shape Change: The disruption of the cytoskeleton causes endothelial cells, which are normally flat and elongated, to round up and contract.[11][12][13] This morphological change is a rapid event, occurring within minutes of exposure to CA-4P.[12][13]

-

Increased Vascular Permeability: The contraction of endothelial cells and the disruption of cell-cell junctions lead to an increase in the permeability of the tumor vasculature.[2][14] This results in the leakage of plasma and macromolecules into the tumor interstitium.

-

Vascular Shutdown and Tumor Necrosis: The combination of endothelial cell rounding, increased permeability, and potential downstream effects like increased interstitial fluid pressure and thrombosis leads to a rapid and selective shutdown of blood flow within the tumor.[14][15] This ischemic environment results in extensive hemorrhagic necrosis of the tumor core.[6][15]

Signaling Pathways

Several key signaling pathways are implicated in mediating the vascular-disrupting effects of this compound A-4.

Rho/Rho-kinase (ROCK) Signaling Pathway

The depolymerization of microtubules by CA-4P leads to the activation of the small GTPase RhoA and its downstream effector, ROCK.[16][17][18][19] This pathway plays a critical role in the regulation of the actin cytoskeleton and cell contractility.

-

Mechanism: Microtubule depolymerization releases GEF-H1, a guanine (B1146940) nucleotide exchange factor, which in turn activates RhoA. Activated RhoA-GTP then stimulates ROCK.

-

Downstream Effects: ROCK phosphorylates and activates myosin light chain (MLC), leading to actin-myosin contractility, the formation of actin stress fibers, and ultimately, the characteristic endothelial cell rounding and membrane blebbing.[16][17] Inhibition of Rho or ROCK has been shown to abolish these CA-4P-induced cytoskeletal changes.[16][17]

VE-Cadherin/β-Catenin/Akt Signaling Pathway

CA-4P also disrupts endothelial cell-cell junctions by interfering with the Vascular Endothelial (VE)-cadherin signaling complex.[11][20][21]

-

Mechanism: CA-4P treatment leads to the disengagement of VE-cadherin and β-catenin at adherens junctions.[11] This disruption weakens cell-cell adhesion.

-

Downstream Effects: The disruption of the VE-cadherin/β-catenin complex inhibits the pro-survival Akt signaling pathway.[11][20][21] This contributes to the overall anti-vascular effect, leading to increased permeability, inhibition of endothelial cell migration, and ultimately, vascular collapse and tumor necrosis.[11][20][21]

Quantitative Data

The following tables summarize key quantitative data on the effects of this compound A-4P from various studies.

Table 1: In Vitro Effects of CA-4P on Endothelial Cells

| Parameter | Cell Type | CA-4P Concentration | Effect | Reference |